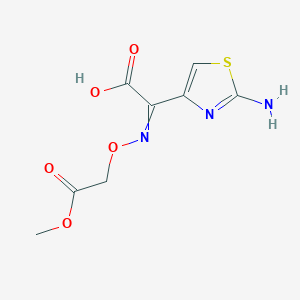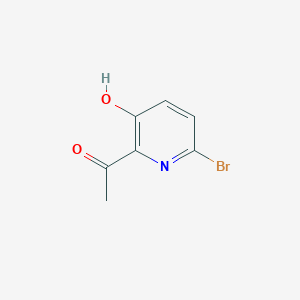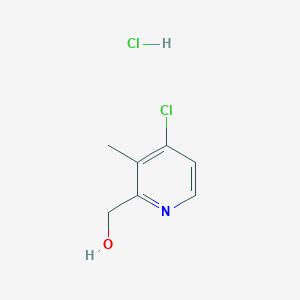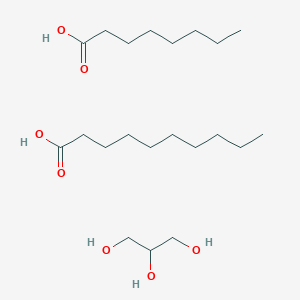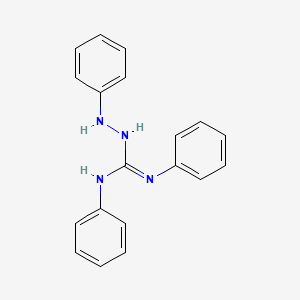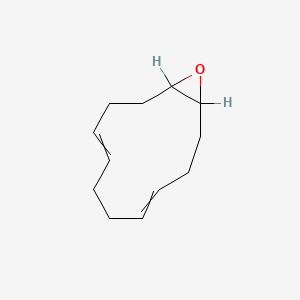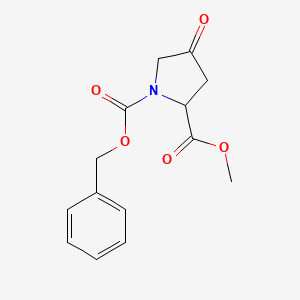
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a proline derivative Proline derivatives are known for their significant roles in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of proline derivatives with benzyl and methyl groups under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate include:
- ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-ethyl (S)-4-oxopyrrolidine-1,2-dicarboxylate .
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of benzyl and methyl groups.
Propiedades
Fórmula molecular |
C14H15NO5 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
Clave InChI |
XRFKZAWVKVORNI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




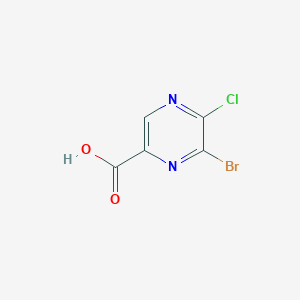
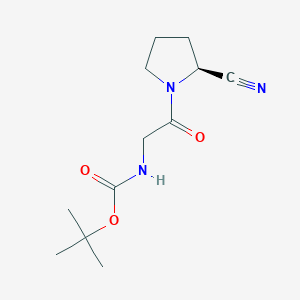
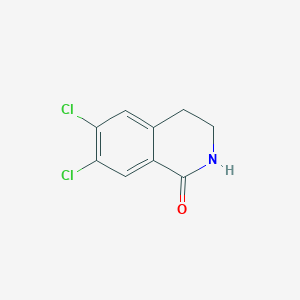
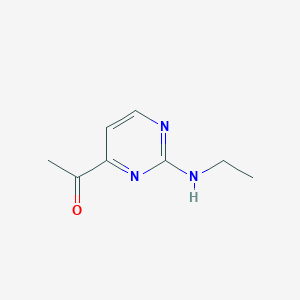
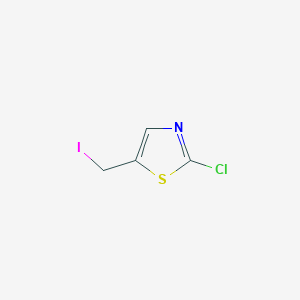
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanamine](/img/structure/B8807294.png)
